![molecular formula C27H35N5O4 B2975140 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide CAS No. 2034535-13-0](/img/structure/B2975140.png)

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

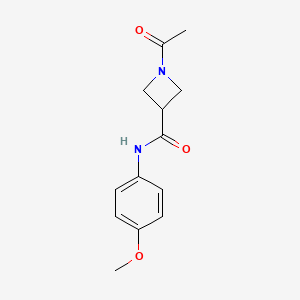

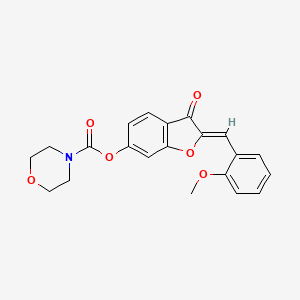

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. Its structure combines a benzoisoquinoline core with piperazine and morpholine functional groups, making it a versatile molecule in chemical research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step processes, starting with the preparation of intermediates such as 1,3-dioxo-1H-benzo[de]isoquinoline This intermediate can be synthesized via cyclization reactions from suitable precursors

Step 1: : Synthesis of 1,3-dioxo-1H-benzo[de]isoquinoline

Cyclization of anthranilic acid derivatives with phthalic anhydride.

Reaction conditions: solvent (e.g., toluene), reflux, and acid catalysts.

Step 2: : Functionalization with an ethyl linker

Reaction of the benzoisoquinoline derivative with ethyl bromoacetate.

Reaction conditions: solvent (e.g., DMF), base (e.g., K2CO3), and heat.

Step 3: : Introduction of piperazine and morpholine groups

N-alkylation of piperazine with ethyl benzoisoquinoline intermediate.

Subsequent reaction with 3-morpholinopropylamine.

Reaction conditions: solvent (e.g., ethanol), base (e.g., NaH), and heat.

Industrial Production Methods

Scaling up the production requires optimization of reaction conditions for higher yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: : The benzoisoquinoline core can be oxidized using reagents like KMnO4 or H2O2 to form quinone derivatives.

Reduction: : Reduction of the carbonyl groups can be achieved with reducing agents like NaBH4 or LiAlH4, yielding alcohol derivatives.

Common Reagents and Conditions

Oxidation: : KMnO4, H2O2, acidic or basic medium.

Reduction: : NaBH4, LiAlH4, solvent (e.g., ethanol), low temperatures.

Substitution: : Alkyl halides, sulfonyl chlorides, solvent (e.g., THF), base (e.g., NaH).

Major Products

Oxidation: : Quinone derivatives of benzoisoquinoline.

Reduction: : Alcohol derivatives of the benzoisoquinoline core.

Substitution: : Variously substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has broad scientific applications due to its unique structure and reactivity.

Chemistry

Catalysis: : Serves as a ligand in metal-catalyzed reactions.

Material Science: : Utilized in the synthesis of polymers with unique properties.

Biology

Drug Discovery: : Investigated for its potential as a pharmacophore in new drug development.

Bioconjugation: : Used in the modification of biomolecules for targeted drug delivery.

Medicine

Anticancer Agents: : Studied for its potential efficacy in inhibiting cancer cell growth.

Neuroprotection: : Investigated for neuroprotective effects in degenerative diseases.

Industry

Coatings: : Applied in the development of specialized coatings with enhanced durability.

Sensors: : Used in the creation of sensors for detecting specific analytes.

Wirkmechanismus

This compound interacts with molecular targets through various pathways:

Binding: : Forms complexes with metal ions, enhancing catalytic activity.

Inhibition: : Inhibits specific enzymes involved in disease pathways.

Activation: : Activates cellular receptors, modulating biological responses.

Molecular Targets and Pathways

Metal Ions: : Acts as a chelator, forming stable complexes with transition metals.

Enzymes: : Inhibits key enzymes like topoisomerases involved in DNA replication.

Receptors: : Binds to G-protein coupled receptors, influencing signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-aminopropyl)acetamide: : Shares a similar benzoisoquinoline core but differs in the substituent on the acetamide group.

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)butyramide: : Features a butyramide group instead of an acetamide group.

Uniqueness

Structural Versatility: : The combination of the benzoisoquinoline core with piperazine and morpholine groups provides unique reactivity.

Biological Activity: : Exhibits distinctive pharmacological profiles compared to other derivatives.

This detailed exploration underscores the significance of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide in scientific research and its potential for future applications.

Eigenschaften

IUPAC Name |

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(3-morpholin-4-ylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O4/c33-24(28-8-3-9-29-16-18-36-19-17-29)20-31-12-10-30(11-13-31)14-15-32-26(34)22-6-1-4-21-5-2-7-23(25(21)22)27(32)35/h1-2,4-7H,3,8-20H2,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIIHEITHRITRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCCN5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-Methylpropyl)phenyl]-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2975060.png)

![N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975061.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2975065.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B2975071.png)

![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2975079.png)